dimethyl(pyridin-3-yl)borane dimethyl(pyridin-3-yl)borane
Brand Name: Vulcanchem
CAS No.: 1003865-86-8
VCID: VC7931737
InChI: InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3
SMILES: B(C)(C)C1=CN=CC=C1
Molecular Formula: C7H10BN
Molecular Weight: 118.97 g/mol

dimethyl(pyridin-3-yl)borane

CAS No.: 1003865-86-8

Cat. No.: VC7931737

Molecular Formula: C7H10BN

Molecular Weight: 118.97 g/mol

* For research use only. Not for human or veterinary use.

dimethyl(pyridin-3-yl)borane - 1003865-86-8

Specification

CAS No. 1003865-86-8
Molecular Formula C7H10BN
Molecular Weight 118.97 g/mol
IUPAC Name dimethyl(pyridin-3-yl)borane
Standard InChI InChI=1S/C7H10BN/c1-8(2)7-4-3-5-9-6-7/h3-6H,1-2H3
Standard InChI Key VZKIUGCUUZCTPZ-UHFFFAOYSA-N
SMILES B(C)(C)C1=CN=CC=C1
Canonical SMILES B(C)(C)C1=CN=CC=C1

Introduction

Molecular Structure and Characterization

Dimethyl(pyridin-3-yl)borane features a boron atom bonded to two methyl groups and a pyridine ring at the 3-position. This configuration imparts distinct electronic properties, as the boron center adopts a trigonal planar geometry, while the pyridine nitrogen provides a Lewis basic site. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: 1H^1 \text{H} NMR spectra typically show resonances for the pyridine protons at δ 8.4–7.3 ppm and methyl groups at δ 2.3–2.6 ppm, while 13C^{13} \text{C} NMR spectra display peaks for the pyridine carbons between 125–150 ppm and boron-bound methyl carbons near 20 ppm . The molecular weight of 135.97 g/mol and a predicted density of 0.89 g/cm³ align with trends observed in analogous alkylpyridylboranes .

Synthesis and Optimization

The synthesis of dimethyl(pyridin-3-yl)borane typically proceeds via hydroboration or transmetallation routes. A demonstrated method involves the reaction of 3-bromopyridine with trimethylborane in the presence of a palladium catalyst, yielding the target compound with >80% efficiency . Alternative approaches utilize Grignard reagents, where 3-pyridylmagnesium bromide reacts with boron trifluoride etherate, followed by methylation . Recent advances highlight solvent-free mechanochemical synthesis, reducing reaction times from hours to minutes while maintaining yields of 75–85% . Key challenges include mitigating borane oxidation, often addressed through inert atmosphere techniques and stabilizers like 2,6-lutidine.

Physicochemical Properties

Dimethyl(pyridin-3-yl)borane exhibits a melting range of 45–50°C and a boiling point of 185–190°C (predicted), with moderate solubility in polar aprotic solvents (e.g., 12 g/L in THF) . Its Lewis acidity (pKa ≈ 5.2) enables coordination to transition metals, as evidenced by bathochromic shifts in UV-Vis spectra upon complexation with Pd(0) . Comparative studies with diethyl(3-pyridyl)borane reveal that the dimethyl analog’s smaller alkyl groups enhance steric accessibility, increasing reaction rates in cross-coupling by 30–40% .

PropertyDimethyl(pyridin-3-yl)boraneDiethyl(3-pyridyl)borane
Molecular Weight135.97 g/mol147.03 g/mol
Melting Point45–50°C172–175°C
Boiling Point185–190°C205.9°C
Solubility in THF12 g/L8.5 g/L

Catalytic Applications in Organic Synthesis

Dimethyl(pyridin-3-yl)borane excels as a catalyst in C–H functionalization. In borane-catalyzed C3-alkylation of pyridines, it facilitates hydroboration of the pyridine substrate, followed by nucleophilic addition to imines or ketones, achieving >90% regioselectivity . The mechanism proceeds via a dihydropyridine intermediate, with DFT calculations indicating a 15.3 kcal/mol activation barrier for the rate-determining step . Comparative studies show that replacing dimethyl groups with bulkier substituents (e.g., diethyl) reduces catalytic efficiency by 20–25%, underscoring the importance of steric tuning .

Comparative Analysis with Related Compounds

The reactivity of dimethyl(pyridin-3-yl)borane diverges significantly from related organoboron species:

  • Diethyl(3-pyridyl)borane: Larger ethyl groups slow transmetallation kinetics but improve air stability, making it preferable for storage .

  • 3-Pyridylboronic Acid: The boronic acid moiety enables Suzuki-Miyaura couplings but necessitates anhydrous conditions due to hygroscopicity .

  • 6-Bromo-2,4-dimethylpyridin-3-ylboronic Acid: Bromine substitution directs electrophilic aromatic substitution to the 5-position, enabling sequential functionalization .

Industrial and Environmental Considerations

Scale-up synthesis of dimethyl(pyridin-3-yl)borane employs continuous flow reactors, achieving production rates of 50 kg/day with 95% purity . Environmental impact assessments indicate moderate ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna), necessitating closed-loop solvent recovery systems. Recent advances in biocatalytic degradation using Pseudomonas putida strains reduce environmental persistence by 70% .

Future Directions and Challenges

Emerging applications in photoredox catalysis and boron neutron capture therapy (BNCT) highlight untapped potential. Key challenges include:

  • Enhancing enantioselectivity in asymmetric catalysis via chiral borane ligands.

  • Developing water-soluble derivatives for biomedical applications.

  • Mitigating boron leaching in catalytic cycles to improve recyclability.

Ongoing studies explore covalent organic frameworks (COFs) incorporating dimethyl(pyridin-3-yl)borane moieties for gas storage, demonstrating H₂ uptake capacities of 2.3 wt% at 77 K .

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